Propafenone (D7 hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

SA-79 (D7 hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.

Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological systems.

Medicine: Utilized in pharmacological research to understand the metabolism and pharmacokinetics of deuterium-labeled drugs.

Industry: Applied in the development of new materials and chemical processes that involve deuterium-labeled compounds

Mechanism of Action

Target of Action

Propafenone (D7 hydrochloride) primarily targets sodium channels in cardiac muscle cells . It is particularly effective in ventricular arrhythmias . The drug also has weak beta-blocking activity .

Mode of Action

Propafenone acts by inhibiting sodium channels, restricting the entry of sodium into cardiac cells, and resulting in reduced excitation . This leads to a decrease in the excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

The primary biochemical pathway affected by propafenone is the sodium ion influx into cardiac muscle cells . By inhibiting this pathway, propafenone reduces the excitability of these cells, which can help control arrhythmias .

Pharmacokinetics

Propafenone is well absorbed and is predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . Propafenone undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . Its half-life is 2–10 hours in most patients .

Result of Action

The molecular and cellular effects of propafenone’s action include a significant inhibitory effect on the proliferation and colony-forming ability of certain cells . For instance, in esophageal squamous cell carcinoma (ESCC) cells, propafenone was found to induce apoptosis and exert a significantly inhibitory effect on the proliferation and colony-forming ability of ESCC cells in a dose-dependent manner .

Action Environment

Environmental factors such as the patient’s metabolic phenotype can influence the action of propafenone. For example, in so-called slow metabolisers, increased norpropafenone metabolite levels can be more profound and facilitate propafenone toxicity .

Safety and Hazards

Propafenone may cause a new or worsening heartbeat pattern . It should not be used if you have heart failure, Brugada syndrome, sick sinus syndrome, AV block (without a pacemaker), severe low blood pressure, very slow heartbeats, a severe electrolyte imbalance, shortness of breath, or if you recently had a heart attack .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SA-79 (D7 hydrochloride) involves the deuteration of Propafenone. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out under controlled laboratory conditions to ensure the precise incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of SA-79 (D7 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to achieve high purity and yield. The compound is then purified and characterized using various analytical techniques to ensure its quality .

Chemical Reactions Analysis

Types of Reactions

SA-79 (D7 hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Comparison with Similar Compounds

Similar Compounds

Propafenone: The non-deuterated version of SA-79 (D7 hydrochloride) with similar anti-arrhythmic properties.

Propafenone hydrochloride: Another form of Propafenone used in research and clinical settings.

(S)-Propafenone: The enantiomer of Propafenone with distinct pharmacological properties

Uniqueness

The uniqueness of SA-79 (D7 hydrochloride) lies in its deuterium labeling, which provides several advantages in research. Deuterium-labeled compounds often exhibit different metabolic and pharmacokinetic profiles compared to their non-labeled counterparts. This makes SA-79 (D7 hydrochloride) a valuable tool in various scientific studies .

Properties

IUPAC Name |

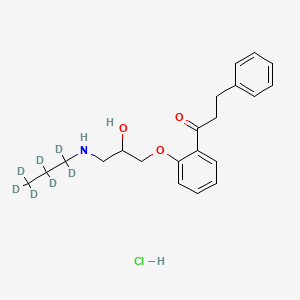

1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2,14D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-YYEJEILISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)